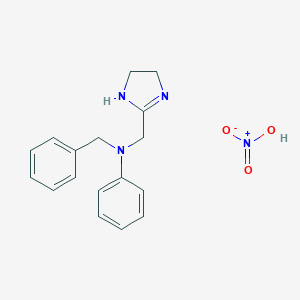

Antazoline nitrate

説明

特性

CAS番号 |

145178-44-5 |

|---|---|

分子式 |

C17H20N4O3 |

分子量 |

328.4 g/mol |

IUPAC名 |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;nitric acid |

InChI |

InChI=1S/C17H19N3.HNO3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;2-1(3)4/h1-10H,11-14H2,(H,18,19);(H,2,3,4) |

InChIキー |

MVYCOAGDAVYQNH-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |

正規SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |

他のCAS番号 |

145178-44-5 |

同義語 |

Antazoline nitrate |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Antazoline

Established Synthetic Pathways for the Antazoline (B1665563) Core Structure

The synthesis of the fundamental antazoline molecule, 2-(N-phenyl-N-benzylaminomethyl)imidazoline, has been approached through various methodologies, primarily focusing on the efficient construction of the imidazoline (B1206853) ring and the introduction of the key N-benzylaniline moiety.

Exploration of Cyanomethylation of N-Benzylaniline Approaches

An early and notable method for synthesizing the antazoline backbone involves the cyanomethylation of N-benzylaniline. lookchem.com This process traditionally utilized sodium cyanide and formaldehyde. lookchem.com While effective, this pathway often required a closed reaction vessel and extended reaction times to achieve the desired product, (benzylphenylamino)acetonitrile (B1605721). lookchem.com This intermediate is a crucial precursor for the subsequent cyclization step.

Investigation of N-Alkylation of N-Benzylanilines with Chloroacetonitrile

A more recent and convenient approach to the antazoline core involves the N-alkylation of N-benzylanilines with chloroacetonitrile. lookchem.com This method serves as a key step in forming the same critical intermediate, (benzylphenylamino)acetonitrile. lookchem.com Researchers have investigated various reaction conditions to optimize this alkylation. While solvents like acetonitrile (B52724) (CH3CN), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) with bases such as potassium carbonate (K2CO3), potassium fluoride (B91410) (KF), 4-dimethylaminopyridine (B28879) (DMAP), and N,N-diisopropylethylamine (Et(iPr)2N) proved largely unsuccessful, the use of hexamethylphosphoramide (B148902) (HMPA) as a solvent in the presence of K2CO3 and sodium iodide (NaI) at 100°C yielded the desired nitrile in high yields (up to 84% after column chromatography). lookchem.com Due to the carcinogenic nature of HMPA, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been explored as a safer alternative, although yields were slightly lower. lookchem.com

Synthesis of Novel Antazoline Derivatives for Structure-Activity Relationship Studies

To explore the chemical space around the antazoline scaffold and investigate how structural modifications impact biological activity, researchers have synthesized a variety of novel derivatives. These efforts are crucial for understanding the SAR of this class of compounds. researchgate.netresearchgate.net

Condensation Reactions with Ethylenediamine (B42938)

The pivotal step in forming the 2-imidazoline ring of antazoline and its derivatives is the condensation of the (benzylphenylamino)acetonitrile intermediate with ethylenediamine. lookchem.com This cyclization reaction is typically carried out by refluxing the aminoacetonitrile (B1212223) with ethylenediamine. lookchem.com The reaction mixture is then worked up by dilution with water and extraction with a solvent like chloroform (B151607) (CHCl3). lookchem.com

Role of Thioacetamide (B46855) in Cyclisation Mechanisms

The efficiency of the cyclization with ethylenediamine can be significantly enhanced by the use of a catalyst. Thioacetamide has been identified as a particularly effective catalyst for this transformation. lookchem.comresearchgate.net It serves as a source of hydrogen sulfide (B99878) (H2S) in situ, which facilitates the conversion of the nitrile to the corresponding 2-substituted imidazoline. lookchem.comresearchgate.net The use of thioacetamide is advantageous as it generally leads to cleaner reactions and purer products compared to other H2S sources like carbon disulfide (CS2) or phosphorus pentasulfide (P2S5), which can result in impure compounds requiring complex purification. lookchem.com The general procedure involves refluxing a mixture of the aminoacetonitrile, thioacetamide, and ethylenediamine for a few hours. lookchem.com

Characterization of Synthetic Intermediates and Final Antazoline Derivatives

The successful synthesis of antazoline and its derivatives relies on the accurate characterization of all intermediates and the final products. A combination of spectroscopic and analytical techniques is employed to confirm the chemical structures and purity of the synthesized compounds.

The primary intermediate, [(benzylphenyl)amino]acetonitrile, and its substituted analogs are typically characterized by their melting points and spectroscopic data. For instance, [(4-chlorophenyl)(4-methoxybenzyl)amino]acetonitrile has been reported as a colorless solid with a melting point of 65 °C. lookchem.com Its structure is confirmed by infrared (IR) spectroscopy, which shows a characteristic nitrile (CN) stretch around 2258 cm-1, and by proton nuclear magnetic resonance (1H-NMR) spectroscopy, which reveals the expected signals for the aromatic and aliphatic protons. lookchem.com

The final antazoline derivatives are also thoroughly characterized. For example, benzyl(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methoxyphenyl)amine was identified as a colorless solid with a melting point of 107 °C. lookchem.com Its IR spectrum shows a characteristic N-H stretching vibration around 3210 cm-1, and its 1H-NMR spectrum displays the signals corresponding to the imidazoline ring protons (a singlet at 3.55 ppm for the -CH2-CH2- group), the aromatic protons, and the methylene (B1212753) bridge. lookchem.com Carbon-13 NMR (13C-NMR) is also used to assign the carbon signals of the imidazoline ring and the aryl-CH2 group. lookchem.com Elemental analysis is often performed to confirm the elemental composition of the synthesized compounds. lookchem.com

Table of Synthesized Antazoline Derivatives and Intermediates

| Compound Name | Structure | Melting Point (°C) | Key Spectroscopic Data |

| [(4-Chlorophenyl)(4-methoxybenzyl)amino]acetonitrile | 65 | IR (KBr) ν 2258 (CN) cm-1 | |

| Benzyl(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methoxyphenyl)amine | 107 | IR (KBr) ν 3210 (N-H str.) cm-1 | |

| Benzyl(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amine | 93 | IR (KBr) ν 3220 (N-H str.) cm-1 |

Application of Green Chemistry Principles in Antazoline Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, focusing on the development of sustainable synthetic routes for active pharmaceutical ingredients (APIs). While specific research on the green synthesis of antazoline nitrate (B79036) is not extensively documented, the established synthetic pathways for antazoline offer multiple opportunities for the application of green chemistry principles. The primary strategies for synthesizing antazoline involve the N-alkylation of an aniline (B41778) derivative followed by the formation of the imidazoline ring, or the synthesis of an imidazoline intermediate followed by its attachment to the aniline moiety. Examining these fundamental steps through the lens of green chemistry reveals significant potential for improvement in terms of solvent choice, catalyst efficiency, and energy consumption.

The formation of the imidazoline ring is another critical step where green chemistry principles can be applied. Conventional methods for synthesizing 2-imidazolines may involve toxic reagents and harsh conditions. semanticscholar.org Greener alternatives focus on milder oxidants and energy-efficient techniques. One such method employs hydrogen peroxide as an oxidant in the presence of substoichiometric sodium iodide for the synthesis of 2-imidazolines from aldehydes and ethylenediamine. organic-chemistry.org This process is environmentally benign as water is the primary byproduct. organic-chemistry.org

Microwave-assisted synthesis has also been identified as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner products compared to conventional heating methods. semanticscholar.orgthieme-connect.comcsic.escapes.gov.br The application of microwave irradiation to the synthesis of 2-imidazolines, potentially under solvent-free conditions, could drastically reduce energy consumption and the use of hazardous solvents. semanticscholar.orgthieme-connect.comcsic.escapes.gov.brrasayanjournal.co.in For example, the microwave-assisted reaction of nitriles with ethylenediamine has been shown to produce 2-imidazolines in high yields within minutes. csic.esresearchgate.net This approach avoids the need for toxic solvents and lengthy reaction times associated with traditional thermal condensation. capes.gov.br

By integrating these green chemistry approaches—such as the use of deep eutectic solvents, microwave-assisted synthesis, and benign, recyclable catalysts—the synthesis of antazoline could be made significantly more sustainable. These modifications would not only reduce the environmental impact but could also lead to more efficient and cost-effective manufacturing processes.

| Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) | Potential Benefits |

| N-Alkylation of Aniline | |||

| Use of volatile organic solvents (e.g., toluene, HMPA). lookchem.com | Use of Deep Eutectic Solvents (DESs) (e.g., choline (B1196258) chloride/lactic acid). chemrxiv.orgcsic.es | Safer Solvents | Reduced toxicity, biodegradability, potential for recycling. mdpi.com |

| Use of stoichiometric amounts of strong bases. | Catalytic N-alkylation using earth-abundant metals (e.g., Nickel). researchgate.net | Catalysis | Lower catalyst cost, reduced waste, higher atom economy. |

| Imidazoline Ring Formation | |||

| Use of hazardous reagents (e.g., N-bromosuccinimide). semanticscholar.orgeurekaselect.com | Use of hydrogen peroxide as a mild oxidant. organic-chemistry.org | Use of Safer Reagents | Formation of water as a benign byproduct. |

| Conventional heating requiring long reaction times (8-10 hours). capes.gov.br | Microwave-assisted synthesis (reaction time of 1-10 minutes). semanticscholar.orgcapes.gov.brresearchgate.net | Energy Efficiency | Drastic reduction in reaction time and energy consumption. |

| Use of homogeneous catalysts that are difficult to recover. | Use of recyclable heterogeneous catalysts (e.g., solid acids, magnetic nanoparticles). journaljpri.comnih.govresearchgate.net | Catalysis, Waste Prevention | Easy separation and reuse of the catalyst, minimizing waste. |

| Synthesis in organic solvents. | Solvent-free reaction conditions under microwave irradiation. thieme-connect.comrasayanjournal.co.in | Safer Solvents, Waste Prevention | Elimination of solvent use, leading to a cleaner process and reduced waste. |

Advanced Analytical and Bioanalytical Methodologies for Antazoline Nitrate

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography stands as a cornerstone for the separation, identification, and quantification of antazoline (B1665563) nitrate (B79036). High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques that offer high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely utilized technique for the analysis of antazoline nitrate, particularly in combination with other active pharmaceutical ingredients commonly found in ophthalmic solutions.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the simultaneous determination of antazoline and other compounds, such as naphazoline (B1676943), in pharmaceutical preparations. researchgate.netscilit.com These methods are valued for their speed and efficiency. researchgate.net

Several RP-HPLC methods have been developed, employing different stationary and mobile phases to achieve optimal separation. For instance, one method utilizes a Supelcosil LC-8 column with a mobile phase consisting of acetonitrile (B52724), water, and triethylamine (B128534) (40:59.75:0.25), adjusted to a pH of 4.5 with glacial acetic acid. scilit.com Another successful separation was achieved on a Waters Symmetry C18 column using a mobile phase of phosphate (B84403) buffer and methanol (B129727) (80:20) at a flow rate of 1.5 mL/min, with detection at 285 nm. tandfonline.com This method demonstrated good resolution with retention times of approximately 2.71 minutes for antazoline and 4.3 minutes for naphazoline nitrate. tandfonline.com The use of an internal standard, such as N-butyryl-4-aminophenol, can be incorporated to improve the precision and accuracy of the quantification. scilit.com

These methods are validated according to International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision for the analysis of antazoline in multi-component formulations. tandfonline.comtandfonline.com

Table 1: Examples of RP-HPLC Methods for Multi-Component Analysis of Antazoline

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (Antazoline) (min) | Reference |

|---|---|---|---|---|---|

| Supelcosil LC-8 (5 µm, 150 mm × 4.6 mm) | Acetonitrile:Water:Triethylamine (40:59.75:0.25), pH 4.5 | Not Specified | Not Specified | Not Specified | scilit.com |

| Waters Symmetry C18 (5 µm, 4.6 x 250 mm) | Phosphate buffer:Methanol (80:20) | 1.5 | 285 | 2.71 ± 0.2 | tandfonline.com |

| Kinetex C18 (5 µm, 150 × 4.6 mm) | Acetonitrile:Buffer (0.05% TFA in water, pH 3.0) (63:37) | 1.0 | 215 | Not Specified | researchgate.net |

Stability-indicating analytical methods are crucial for determining the shelf-life of a drug product by demonstrating that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. researchgate.net Several stability-indicating RP-HPLC methods have been developed for this compound, often in combination with naphazoline. tandfonline.com

In these studies, the drug substances are subjected to forced degradation under various stress conditions, including acid hydrolysis (e.g., 0.5 M HCl), base hydrolysis, oxidation (e.g., 0.5 M H₂O₂), and thermal stress. tandfonline.com The developed HPLC methods have proven effective in separating the intact antazoline peak from the peaks of its degradation products, thus confirming the specificity and stability-indicating nature of the assay. researchgate.nettandfonline.com For example, a validated method was able to resolve antazoline and naphazoline from a primary degradation product, demonstrating its utility for analyzing stability lots of ophthalmic solutions. researchgate.net The validation of these methods as per ICH guidelines confirms their suitability for quality control and stability testing of formulations containing antazoline. tandfonline.com

Table 2: Forced Degradation Studies for Antazoline

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis (0.5 M HCl at 40°C) | Degradation observed, peaks well-resolved from parent drug. | tandfonline.com |

| Oxidative Degradation (0.5 M H₂O₂ at 40°C) | Degradation observed, peaks well-resolved from parent drug. | tandfonline.com |

High-Performance Thin-Layer Chromatography (HPTLC) Densitometric Approaches

HPTLC coupled with densitometry offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of antazoline. thaiscience.info This technique provides high sample throughput and is suitable for routine quality control.

A stability-indicating HPTLC-densitometric method has been developed for the simultaneous analysis of antazoline hydrochloride and tetryzoline (B1198887) hydrochloride. researchgate.net The method employs HPTLC aluminum plates precoated with silica (B1680970) gel 60 F254 as the stationary phase and a solvent system of ethyl acetate (B1210297), methanol, and ammonia (B1221849) (10:10:1, v/v/v). researchgate.net Densitometric analysis is performed in absorbance mode, typically around 216 nm. researchgate.net This system provides compact and well-separated spots for antazoline (R_f value of 0.60 ± 0.03) and the co-analyte. researchgate.net

The method has been validated for linearity, precision, and accuracy. researchgate.net Linearity for antazoline hydrochloride was established in the concentration range of 200-1800 ng/band with a high correlation coefficient (r² = 0.9979). researchgate.net The stability-indicating capability of the HPTLC method was confirmed by subjecting the drugs to forced degradation, which showed that the degradation product spots were well-resolved from the intact drug spots. thaiscience.inforesearchgate.net

Table 3: HPTLC Method Parameters for Antazoline Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | HPTLC aluminum plates precoated with silica gel 60 F254 | researchgate.net |

| Mobile Phase | Ethyl acetate : Methanol : Ammonia (10:10:1, v/v/v) | researchgate.net |

| Detection Wavelength | 216 nm (Absorbance Mode) | researchgate.net |

| R_f Value (Antazoline HCl) | 0.60 ± 0.03 | researchgate.net |

| Linearity Range (Antazoline HCl) | 200-1800 ng/band | researchgate.net |

Spectroscopic and Spectrophotometric Techniques for Antazoline Analysis

UV-Visible spectrophotometry is a simple, rapid, and economical technique widely used for the analysis of drugs. ijprajournal.com However, its application to multi-component formulations can be limited by spectral overlap.

UV-Visible Spectrophotometry and Derivative Spectroscopy

Direct UV-Visible spectrophotometry for the simultaneous determination of antazoline and naphazoline in mixtures is challenging due to the significant overlap of their absorption spectra. spectroscopyonline.com To overcome this issue, derivative spectrophotometry is employed. This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. Derivative spectroscopy enhances the resolution of overlapping bands, allowing for the quantification of individual components in a mixture. tandfonline.com

For the simultaneous determination of antazoline and naphazoline, first-derivative and ratio-derivative spectrophotometric methods have been successfully developed. spectroscopyonline.com In first-derivative spectrophotometry, the concentration of one component is determined at the zero-crossing point of the other component. asianjpr.com For instance, in one method, the zero-crossing point for naphazoline nitrate was at 277 nm, which was used for the determination of hydrocortisone (B1673445), while the zero-crossing point for hydrocortisone was at 290 nm, used for determining naphazoline. asianjpr.com Similar principles are applied to antazoline-naphazoline mixtures. spectroscopyonline.com These methods have been shown to be simple, accurate, and rapid, eliminating the need for prior separation steps. asianjpr.com

Chemometric approaches, such as principal component regression (PCR) and partial least squares (PLS), have also been applied to UV-visible spectral data to resolve the complex mixtures of antazoline and naphazoline, yielding accurate and precise results without chemical separation. researchgate.netspectroscopyonline.com

Spectrofluorimetric Derivatization Methods

Spectrofluorimetry offers a sensitive approach for the determination of antazoline, particularly after derivatization to enhance its fluorescent properties. Research has demonstrated that reacting non-fluorescent drugs like antazoline with a suitable derivatizing agent can generate highly fluorescent products, enabling precise measurement. nih.govresearchgate.net

A notable derivatizing agent for this purpose is dansyl chloride (DNS-Cl). nih.govresearchgate.netnih.gov The reaction between antazoline and dansyl chloride yields a fluorescent derivative that can be quantified. nih.gov This method, often combined with synchronous spectrofluorimetry and second derivative mathematical treatments, allows for the simultaneous determination of antazoline even in the presence of other compounds. nih.gov The use of fluorescence data manager software helps in resolving the spectra and generating second derivative peak amplitudes for accurate quantification. nih.gov Studies have established linear responses over wide concentration ranges, for instance, from 0.5 to 12.0 µg/mL for antazoline. nih.govnih.gov

Table 1: Parameters for Spectrofluorimetric Determination of Antazoline after Derivatization with Dansyl Chloride

| Parameter | Value | Reference |

|---|---|---|

| Derivatizing Agent | Dansyl Chloride (DNS-Cl) | nih.govnih.gov |

| Technique | Synchronous Spectrofluorimetry with Second Derivative | nih.govnih.gov |

| Excitation Wavelength (λex) | 350.0 nm | nih.gov |

| Emission Wavelength (λem) | 703.0 nm | nih.gov |

| Second Derivative Peak | 556.5 nm | nih.gov |

| Linearity Range | 0.5 - 12.0 µg/mL | nih.govnih.gov |

Electrochemical and Other Advanced Analytical Methods for Antazoline Detection

Beyond spectrometric methods, electrochemical techniques provide a simple, cost-effective, and environmentally friendly alternative for antazoline detection. researchgate.net An innovative approach involves the use of a potentiometric ion-selective electrode. One such sensor was fabricated using a polyvinyl chloride (PVC) polymeric matrix plasticized with 2-nitrophenyl octyl ether and incorporating calix researchgate.netarene (CX8) as a specific ionophore for antazoline. researchgate.net This sensor demonstrated a linear response to antazoline over a wide concentration range of 1.0×10⁻² to 1.0×10⁻⁷ mole/L, with a Nernstian slope of 58.486 mV/decade, indicating high sensitivity and selectivity. researchgate.net

Capillary electrophoresis (CE) is another advanced method developed for the determination of antazoline, often in combination with other active ingredients in pharmaceutical formulations. researchgate.net Optimized CE conditions, including a 20 mM phosphate buffer at pH 7.0 and a separation voltage of 22 kV, have been successfully used for its analysis. researchgate.net

Table 2: Performance Characteristics of an Antazoline-Selective Potentiometric Sensor

| Parameter | Characteristic | Reference |

|---|---|---|

| Sensor Type | Ion-selective membrane sensor | researchgate.net |

| Ionophore | Calix researchgate.netarene (CX8) | researchgate.net |

| Linearity Range | 1.0×10⁻² to 1.0×10⁻⁷ mole/L | researchgate.net |

| Nernstian Slope | 58.486 mV/decade | researchgate.net |

| Optimal pH | > 8.0 | researchgate.net |

Mass Spectrometry-Based Characterization in Bioanalytical Research

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern bioanalytical research on antazoline. mdpi.com This hyphenated technique is indispensable for identifying and characterizing the drug and its metabolites in complex biological matrices such as human plasma. mdpi.comnih.govresearchgate.net The high sensitivity and selectivity of LC-MS methods have enabled pharmacokinetic studies and metabolic profiling that were not previously possible. mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

LC-MS/MS has been instrumental in elucidating the metabolic pathways of antazoline. nih.govresearchgate.net Studies using this technique on human plasma and in vitro cultures of human hepatocytes have revealed that antazoline is extensively metabolized, with at least 15 potential metabolites identified. mdpi.comnih.govresearchgate.net

The primary Phase I metabolic reactions involve the removal of a phenyl group to form metabolite M1 and hydroxylation, particularly at the para position of the phenyl group, to form metabolite M2 (hydroxyantazoline). mdpi.comnih.gov Glucuronidation has been identified as the main Phase II metabolic pathway. mdpi.comnih.gov The cytochrome P450 isoform CYP2D6 is the principal enzyme responsible for the rapid metabolism of antazoline, while CYP2C19 contributes to a much slower biotransformation. mdpi.comnih.govresearchgate.net LC-MS/MS methods have been validated for the simultaneous determination of antazoline and its key metabolite, hydroxyantazoline, in human plasma. mdpi.com

Application of High-Resolution Mass Spectrometry (LC-HRMS) in Metabolic Studies

The use of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides enhanced analytical power for metabolic studies of antazoline by offering highly accurate mass measurements. mdpi.com This capability is crucial for confirming the elemental composition of the parent drug and its metabolites.

In positive mode ionization, antazoline forms a protonated molecular ion [M+H]⁺ at an m/z of 266.1649, corresponding to the elemental composition C₁₇H₁₉N₃ + H⁺. mdpi.comresearchgate.net The high-resolution mass spectrometer allows for detailed fragmentation analysis to elucidate the structure of metabolites. mdpi.com

Table 3: High-Resolution Mass Spectrometry Data for Antazoline

| Parameter | Detail | Reference |

|---|---|---|

| Instrument | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | mdpi.comresearchgate.net |

| Ionization Mode | Positive | mdpi.comresearchgate.net |

| Precursor Ion | [M+H]⁺ | mdpi.comresearchgate.net |

| Measured m/z | 266.1649 | mdpi.comresearchgate.net |

| MS Resolution | 70,000 (Full MS), 17,500 (Tandem MS) | mdpi.com |

| Key Fragment Ions (m/z) | 196.1124, 175.1107, 161.1075, 91.0544 | mdpi.comresearchgate.net |

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is critical for the reliable analysis of antazoline in complex biological matrices like plasma, which contain numerous interfering components. mdpi.com Solid Phase Extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from such matrices. mdpi.com However, the selectivity of conventional SPE sorbents can be limited. mdpi.com

Dispersive Solid Phase Extraction (d-SPE) with Molecularly Imprinted Polymers

To enhance selectivity, Molecularly Imprinted Polymers (MIPs) are employed as sorbents in a technique known as dispersive Solid Phase Extraction (d-SPE). mdpi.com MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule, in this case, antazoline or its metabolites. mdpi.commdpi.com

A novel approach involves magnetic MIPs (mag-MIPs) configured as core-shell nanoconjugates. mdpi.comnih.gov These materials typically consist of a magnetic iron oxide (Fe₃O₄) core coated with a silica layer and then an outer imprinted polymer shell. mdpi.com This structure facilitates rapid separation of the sorbent from the sample matrix using an external magnetic field. nih.gov This d-SPE method has been successfully developed and optimized for the simultaneous extraction of antazoline and its metabolite, hydroxyantazoline, from human plasma prior to LC-MS analysis. mdpi.comnih.gov The adsorption properties of these materials are characterized by their dissociation constants (Kd) and maximum binding capacities (Bmax), which confirm the presence of high-affinity binding sites. mdpi.comnih.gov

Table 4: Characteristics of Magnetic MIPs for Antazoline Extraction

| Parameter | Detail | Reference |

|---|---|---|

| Technique | Dispersive Solid Phase Extraction (d-SPE) | mdpi.comnih.gov |

| Sorbent | Magnetic Molecularly Imprinted Polymer (mag-MIP) | mdpi.comnih.gov |

| Structure | Core-shell (Fe₃O₄@SiO₂@MIP) | mdpi.com |

| Target Analytes | Antazoline (ANT), Hydroxyantazoline (ANT-OH) | mdpi.comnih.gov |

| Adsorption Affinity (ANT-OH) | Kd(1) = 0.319 µg L⁻¹, Kd(2) = 34.6 µg L⁻¹ | mdpi.comnih.gov |

| Binding Capacity (ANT-OH) | Bmax(1) = 0.240 µg g⁻¹, Bmax(2) = 5.82 µg g⁻¹ | mdpi.comnih.gov |

| Recovery (d-SPE method) | ~80% for high QC of ANT | mdpi.com |

Optimization of Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a foundational sample preparation technique used to isolate analytes from complex matrices by partitioning them between two immiscible liquid phases, typically an aqueous sample and an organic solvent. wikipedia.org The optimization of LLE protocols is critical to ensure high recovery and purity of the target compound, such as antazoline, prior to analysis. Key parameters that require careful optimization include the choice of extraction solvent, pH of the aqueous phase, the use of salting-out agents, the phase ratio, and extraction time/vigor.

Solvent Selection: The choice of the organic solvent is paramount and is guided by the physicochemical properties of the analyte. chromatographyonline.com For a basic compound like antazoline, the extracting solvent should effectively solubilize its neutral form. Solvents such as ethyl acetate have been successfully used for the extraction of antazoline from biological matrices like plasma and excreta. researchgate.net The ideal solvent should have high partition coefficient for the analyte, be immiscible with the sample matrix, have a low boiling point for easy removal, and be compatible with the subsequent analytical technique. chromatographyonline.comzaiput.com

pH Adjustment: The efficiency of LLE for ionizable compounds like antazoline is highly dependent on the pH of the aqueous sample. chromatographyonline.com Antazoline is a basic drug, meaning it becomes charged (ionized) at low pH and is neutral at high pH. To maximize its partitioning into the organic phase, the pH of the aqueous sample should be adjusted to be at least two pH units above the pKa of antazoline, ensuring it is predominantly in its un-ionized, more hydrophobic form. chromatographyonline.com

Salting-Out Effect: The addition of a high concentration of an inert salt (e.g., sodium sulfate (B86663), sodium chloride) to the aqueous phase can enhance the extraction efficiency, a phenomenon known as the "salting-out" effect. chromatographyonline.comchromatographyonline.com The salt increases the ionic strength of the aqueous solution, which decreases the solubility of the organic analyte and promotes its transfer into the organic phase. chromatographyonline.com For instance, sodium sulfate has been shown to be effective in improving extraction recoveries in LLE procedures. chromatographyonline.com

Optimization of Other Parameters: Other factors to optimize include the ratio of the organic solvent to the aqueous sample, extraction time, and the method of mixing. A higher solvent-to-sample ratio can improve recovery, with a 7:1 ratio sometimes cited as a generic optimum, though this is highly dependent on the partition coefficient. chromatographyonline.com The extraction time and shaking vigor must be sufficient to allow for equilibrium to be reached between the two phases without forming stable emulsions that complicate phase separation. chromatographyonline.com

Validation and Performance Metrics in Analytical Method Research

The validation of an analytical method is essential to ensure its reliability, reproducibility, and suitability for its intended purpose. tandfonline.com For this compound, validation is typically performed according to the International Council for Harmonisation (ICH) guidelines, assessing key performance metrics. tandfonline.comtandfonline.com

Assessment of Linearity, Accuracy, and Precision

Linearity establishes the relationship between the concentration of the analyte and the analytical signal. It is determined by analyzing a series of standards over a defined concentration range. For antazoline, high-performance liquid chromatography (HPLC) methods have demonstrated excellent linearity with correlation coefficients (r²) consistently greater than 0.999. tandfonline.comresearchgate.netresearchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. Studies on antazoline have reported high accuracy, with recovery values typically close to 100%. researchgate.netspectroscopyonline.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For antazoline analysis, methods have shown high precision with RSD values well below the commonly accepted limit of 2%. researchgate.netmdpi.com

| Analytical Method | Linearity Range | Correlation Coefficient (r or r²) | Accuracy (% Recovery) | Precision (% RSD) | Source |

|---|---|---|---|---|---|

| RP-HPLC | 0.11 - 0.35 mg/mL | 0.9999 | Not specified | <2.0% | tandfonline.comresearchgate.net |

| Chemometric (PCR) | Not specified | Not specified | 103.2 ± 2.3 | Not specified | researchgate.netspectroscopyonline.com |

| Chemometric (PLS) | Not specified | Not specified | 104.9 ± 0.73 | Not specified | researchgate.netspectroscopyonline.com |

| LC-MS/MS (in human plasma) | 30 - 3000 µg/L | ≥0.99 | 100% - 114% | 3.0% - 12% | mdpi.com |

Determination of Sensitivity and Selectivity Parameters

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Selectivity (or specificity) is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. tandfonline.com In chromatographic methods, selectivity is demonstrated by the resolution of the analyte peak from other peaks. For antazoline, methods have been developed that are free from interference from common excipients and other active ingredients like naphazoline. tandfonline.comspectroscopyonline.com

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Selectivity Notes | Source |

|---|---|---|---|---|

| RP-HPLC | 0.3 µg/mL (for Antazoline Sulfate) | Not specified | Method is selective and free from excipient interference. | tandfonline.comtandfonline.com |

| LC-MS/MS (in human plasma) | Not specified | 30 µg/L | Selective analysis using six different lots of plasma. | mdpi.com |

Pharmacological Mechanisms of Action in Preclinical Models of Antazoline

Histamine (B1213489) Receptor Antagonism and Its Signaling Pathways

Antazoline's primary and most well-characterized mechanism of action is its antagonism of histamine H1 receptors. researchgate.netresearchgate.net This interaction forms the basis of its use in relieving symptoms associated with allergic reactions. researchgate.net

Antazoline (B1665563) functions as a competitive, reversible antagonist at the histamine H1 receptor. researchgate.netnih.govfrontiersin.org It selectively binds to the receptor without activating it, thereby blocking the physiological actions of endogenous histamine. nih.govresearchgate.netfrontiersin.org Preclinical studies using rodent brain tissue have quantified this interaction, revealing a high affinity of antazoline for the H1 receptor.

The inhibition mechanism extends beyond simple receptor blockade. By interfering with histamine's action at the H1 receptor, antazoline can modulate downstream signaling cascades. nih.gov This includes reducing the activity of the NF-κB (nuclear factor kappa B) immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways. nih.gov The consequence of this modulation is a decrease in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. nih.gov Furthermore, the pathway involves the reduction of intracellular calcium ion concentration, which contributes to mast cell stability and lessens further histamine release. nih.gov

| Receptor | Binding Affinity (Ki) in Rodent Brain Models | Reference |

|---|---|---|

| Histamine H1 Receptor | 38.4 ± 4.4 nM | nih.govebi.ac.uk |

While antazoline's primary target is the H1 receptor, its interaction with other histamine receptor subtypes has been explored in preclinical models. These studies indicate significantly lower affinity for H2 and H3 receptors compared to H1 receptors. nih.govebi.ac.uk

Research on rodent brain homogenates demonstrated that antazoline is considerably weaker at H2 and H3 receptors. nih.govebi.ac.uk The dissociation constant (Ki) for these receptors was found to be in the micromolar range, over a thousand times higher than its affinity for the H1 receptor, indicating a low potential for significant physiological effects through these subtypes at typical concentrations. nih.govebi.ac.ukdovepress.com

Currently, there is a lack of specific preclinical data characterizing the binding affinity or functional activity of antazoline at the histamine H4 receptor. While the H4 receptor is a known target for some antihistamines and plays a role in immunomodulation, specific interaction studies with antazoline are not prominently reported in scientific literature. ebi.ac.uk

| Receptor Subtype | Binding Affinity (Ki) in Rodent Brain Models | Reference |

|---|---|---|

| Histamine H2 Receptor | 44,433 ± 1,763 nM | nih.govebi.ac.ukdovepress.com |

| Histamine H3 Receptor | 42,400 ± 7,527 nM | nih.govebi.ac.ukdovepress.com |

| Histamine H4 Receptor | Data not available |

Anticholinergic Receptor Modulation in Preclinical Systems

As a first-generation antihistamine, antazoline is recognized for its anticholinergic (muscarinic receptor antagonist) properties. researchgate.netnih.govlymphosign.comresearchgate.net This activity stems from its ability to block the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. lymphosign.com While this property is well-established qualitatively, specific preclinical data, such as binding affinities for individual muscarinic receptor subtypes (M1-M5), are not extensively documented in publicly available research.

The anticholinergic effects contribute to some of the compound's physiological actions, including a drying effect on mucous membranes. lymphosign.com In cardiac models, this action is linked to a transient increase in heart rate and facilitation of atrioventricular conduction. nih.gov

Antiarrhythmic Action Mechanisms in Experimental Cardiac Models

Antazoline exhibits significant antiarrhythmic properties, which have been characterized in various experimental cardiac models. Its effects are described as "quinidine-like," suggesting a primary mechanism consistent with Class I antiarrhythmic agents. The underlying mechanism is considered multifactorial, involving the modulation of key cardiac ion channels.

Preclinical investigations suggest that antazoline blocks both sodium and potassium ion channels. This dual action leads to a decrease in the excitability of cardiac tissue and modifications of the cardiac action potential. nih.gov

In experimental models, antazoline induces several distinct electrophysiological changes in cardiac tissue. It has been shown to prolong the duration of the action potential, decrease its amplitude, and slow the rate of depolarization during phase 0, which is mediated by fast inward sodium channels. nih.gov Additionally, it reduces the slope of phase 4 diastolic depolarization. nih.gov

In isolated rabbit heart models, antazoline effectively suppressed induced atrial fibrillation. This antiarrhythmic action was attributed to a significant prolongation of the atrial action potential duration (aAPD) and an even more marked increase in the atrial effective refractory period (aERP). The result is an increase in atrial post-repolarization refractoriness (aPRR), an antiarrhythmic mechanism also observed with drugs like amiodarone (B1667116) and quinidine.

A key aspect of antazoline's antiarrhythmic mechanism is its effect on conduction within the atria. The majority of preclinical and experimental studies report that antazoline prolongs the time it takes for electrical impulses to travel between the atria. nih.gov This significant interatrial conduction delay is a finding from invasive electrophysiological studies and is consistent with its Class I antiarrhythmic properties. In an experimental model of atrial fibrillation, antazoline was observed to modestly but significantly increase interatrial conduction time.

However, it is noteworthy that one animal model study reported a contrary finding, where antazoline was found to reduce interatrial conduction time, an effect that was correlated with a high rate of atrial fibrillation suppression. This discrepancy highlights the complexity of the drug's actions, which may vary depending on the specific experimental model and conditions.

| Electrophysiological Parameter | Effect Observed in Preclinical/Experimental Models | Reference |

|---|---|---|

| Atrial Action Potential Duration (aAPD) | Prolongation/Increase | nih.gov |

| Atrial Effective Refractory Period (aERP) | Prolongation/Increase | |

| Atrial Post-Repolarization Refractoriness (aPRR) | Increase | |

| Phase 0 Depolarization | Prolongation/Slowing | nih.gov |

| Cardiac Tissue Excitability | Decrease | nih.gov |

| Interatrial Conduction Time | Prolongation/Increase (in most studies) | nih.gov |

| Interatrial Conduction Time | Reduction (in one animal model) |

Electrophysiological Modulations in Cardiac Tissue Models

Prolongation of Atrial Action Potential Duration

In experimental models, antazoline has demonstrated a significant impact on atrial electrophysiology. Studies on isolated rabbit hearts have shown that antazoline leads to a notable increase in the atrial action potential duration (aAPD). researchgate.netnih.gov Specifically, in a model where atrial fibrillation (AF) was enhanced with acetylcholine and isoproterenol, antazoline treatment resulted in a significant increase in aAPD by 41 milliseconds. nih.gov This prolongation of the action potential is a key mechanism contributing to its antiarrhythmic effects. jppres.comfrontiersin.org

Effects on Atrial Effective Refractory Period

Concurrent with the prolongation of the action potential duration, antazoline also extends the atrial effective refractory period (aERP). researchgate.netfrontiersin.org In the same isolated rabbit heart model, antazoline administration led to a significant increase in aERP by 74 milliseconds. nih.gov This effect is crucial as it leads to a marked increase in atrial post-repolarization refractoriness (aPRR), an antiarrhythmic mechanism shared with other drugs like amiodarone and quinidine. nih.govmp.pl The more pronounced increase in aERP compared to aAPD is believed to be a primary contributor to its effectiveness in suppressing atrial fibrillation. nih.gov

| Electrophysiological Parameter | Change with Antazoline | Reference |

| Atrial Action Potential Duration (aAPD) | +41 ms | nih.gov |

| Atrial Effective Refractory Period (aERP) | +74 ms | nih.gov |

| Atrial Post-Repolarization Refractoriness (aPRR) | +33 ms | nih.gov |

Characterization of "Quinidine-like" Properties

Antazoline's antiarrhythmic actions have long been described as "quinidine-like". mp.plviamedica.ploup.com This comparison stems from its ability to prolong the refractory period of the atrium, an effect characteristic of Class Ia antiarrhythmic drugs like quinidine. frontiersin.orgresearchgate.netuj.edu.pl This quinidine-like action suggests a Vaughan-Williams class I effect, which is further supported by findings of a negative inotropic effect and prolongation of the P-wave, QRS, and corrected QT interval in healthy volunteers. mp.pl The mechanism is thought to involve interference with membrane permeability to both potassium and sodium ions. frontiersin.orguj.edu.pl

Evaluation in Experimental Models of Arrhythmia (e.g., Atrial Fibrillation, Long/Short QT)

Antazoline has been evaluated in various experimental arrhythmia models, demonstrating its potential as a broad-spectrum antiarrhythmic agent.

Atrial Fibrillation (AF): In an experimental whole-heart model using isolated rabbit hearts, antazoline was highly effective in suppressing AF induced by atrial burst pacing and enhanced by acetylcholine and isoproterenol. researchgate.netnih.gov While AF was inducible in 14 out of 20 hearts under these conditions, simultaneous infusion of antazoline led to the complete suppression of AF in all inducible hearts. nih.gov This antiarrhythmic effect is attributed to the significant increase in post-repolarization refractoriness. nih.gov

Acquired Short QT Syndrome (SQTS): In a rabbit model simulating acquired SQTS with the IK, ATP-opener pinacidil, antazoline reversed the pinacidil-induced reduction in action potential duration and QT-interval. oup.comnih.gov Furthermore, antazoline significantly reduced the inducibility of ventricular fibrillation (VF) in this model. oup.comnih.gov

Acquired Long QT Syndrome (LQTS): Antazoline has also shown efficacy in experimental models of acquired LQTS. In rabbit hearts treated with sotalol (B1662669) or erythromycin (B1671065) to induce LQTS, antazoline completely suppressed the occurrence of Torsade de Pointes (TdP). oup.comnih.gov Similarly, in a model of acquired LQTS3 induced by veratridine, antazoline significantly reduced the occurrence of early afterdepolarizations and TdP. oup.com

| Arrhythmia Model | Key Findings with Antazoline | Reference |

| Atrial Fibrillation (Rabbit Heart) | Complete suppression of induced AF. | nih.gov |

| Acquired Short QT Syndrome (Rabbit Heart) | Reversed QT shortening and reduced VF inducibility. | oup.comnih.gov |

| Acquired Long QT Syndrome (Rabbit Heart) | Suppressed Torsade de Pointes. | oup.comnih.gov |

Effects on Neuronal Systems and Neurotransmission

Beyond its cardiac effects, antazoline also exhibits significant activity within the central nervous system, particularly as an antagonist of the NMDA receptor.

NMDA Receptor Antagonism in Hippocampal Neuronal Cultures

In cultured rat hippocampal neurons, antazoline has been shown to decrease neurotoxicity mediated by N-methyl-D-aspartate (NMDA). nih.govresearchgate.net It blocks the NMDA-induced current in a voltage-dependent and fast-reversible manner. nih.gov At a concentration of 30 microM, antazoline inhibited the NMDA current by 85+/-3% at a membrane potential of -60 mV. nih.gov This blockade of NMDA receptors is a key mechanism underlying its neuroprotective effects. nih.govnih.gov

Modulation of Neurotoxicity and Neuronal Currents

Studies in cultured cerebellar granule cells have further elucidated the neuroprotective effects of antazoline. It was found to be the most potent among several imidazol(ine) drugs in preventing neurotoxicity induced by L-glutamate. nih.gov This neuroprotective effect correlated well with its potency in inhibiting [3H]-(+)-MK-801 binding to the phencyclidine site of the NMDA receptor. nih.gov Patch-clamp experiments in HEK-293 cells expressing NMDA receptors confirmed that antazoline produces a voltage- and concentration-dependent block of glutamate-induced currents. nih.gov The analysis suggests that antazoline acts as an open channel blocker, with a binding site located within the NMDA channel pore. nih.gov

| Neuronal Model | Effect of Antazoline | Key Data | Reference |

| Rat Hippocampal Neuronal Cultures | Decreased NMDA-mediated neurotoxicity and blocked NMDA current. | 85+/-3% inhibition of NMDA current at -60 mV with 30 microM antazoline. | nih.gov |

| Cultured Cerebellar Granule Cells | Prevented L-glutamate-induced neurotoxicity. | EC50 = 13 μM. | nih.gov |

| HEK-293 Cells Expressing NMDA Receptors | Voltage- and concentration-dependent block of glutamate-induced currents. | IC50 of 10–12 μM at 0 mV. | nih.gov |

Interactions with Alpha-Adrenergic Receptors and Non-Adrenergic Imidazoline (B1206853) Sites

Antazoline is classified as an imidazoline derivative. While many compounds in this class interact with alpha-adrenergic receptors, preclinical research indicates that antazoline's pharmacological profile is distinct, primarily involving interactions with non-adrenergic imidazoline binding sites. avma.orgkarger.comnih.gov

Studies on platelet aggregation have shown that antazoline, which lacks activity at α2-adrenoceptors, can inhibit adrenaline-potentiated platelet aggregation in a dose-dependent manner. avma.orgkarger.com This effect was observed in both feline and rabbit platelets, suggesting that antazoline interacts with non-α2-adrenoceptor sites on these cells. avma.orgkarger.com In contrast, non-imidazoline α-adrenoceptor agonists were less effective or ineffective at inhibiting this aggregation. avma.org This has led to the suggestion that non-adrenergic imidazoline binding sites, which are pharmacologically distinct from α2-adrenoceptors, play a role in platelet aggregation. karger.comtsri.or.th

Further research in the isolated perfused rat pancreas demonstrated that antazoline, along with other imidazolines, induced vasoconstriction. nih.gov This effect was not affected by the blockade of α1- or α2-adrenoceptors, providing more evidence that the action is not mediated by these receptors but may involve different types of imidazoline sites. nih.gov The existence of specific, non-adrenergic imidazoline receptors (I1 and I2) has been proposed to explain these effects, which are distinct from the classical adrenergic pathways. karger.comkup.at

| Preclinical Model | Finding | Implication | Reference |

|---|---|---|---|

| Feline Platelets | Antazoline (lacking α2-activity) inhibited adrenaline-potentiated aggregation. | Interaction with non-α2-adrenoceptor sites. | avma.org |

| Rabbit Platelets | Antazoline at 100 µmol/l inhibited adrenaline-ADP-induced aggregation by >50%. | Interaction with non-α2-adrenoceptor sites. | karger.com |

| Perfused Rat Pancreas | Antazoline induced vasoconstriction, an effect not blocked by α-adrenoceptor antagonists. | Effect may be mediated by imidazoline-specific sites. | nih.gov |

Antiviral Activity Research in In Vitro Cellular Models (e.g., HBV DNA Inhibition)

Recent research has explored the repurposing of existing drugs for new therapeutic applications, including antiviral treatments. In this context, antazoline has been identified as a potential inhibitor of the Hepatitis B Virus (HBV). nih.govresearchgate.netnih.gov

Through a high-throughput screening of a library of FDA-approved drugs, antazoline hydrochloride was found to effectively reduce the amount of HBV DNA in the extracellular supernatant of HepAD38 cells, a human hepatoma cell line that supports HBV replication. nih.govnih.gov The compound exhibited a dose-dependent inhibitory effect. nih.gov Further investigation confirmed this antiviral activity in another liver cell line, Huh7 cells, that were transfected with HBV. nih.govresearchgate.net

The mechanism of action appears to be related to the secretion of viral DNA, as antazoline did not have a significant inhibitory effect on intracellular components of HBV replication, such as core-associated DNA, RNA, or the Hepatitis B core antigen (HBcAg). nih.gov This suggests a potential role for antazoline in inhibiting the release or secretion of HBV particles from infected cells. researchgate.net

| Cell Line | Assay | EC₅₀ Value (μmol/L) | Reference |

|---|---|---|---|

| HepAD38 | Inhibition of extracellular HBV DNA | 2.910 | nih.govresearchgate.net |

| Huh7 | Inhibition of extracellular HBV DNA | 2.349 | nih.govresearchgate.net |

Preclinical Pharmacokinetic and Metabolic Research of Antazoline

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Preclinical studies utilizing animal models are fundamental for characterizing the pharmacokinetic profile of a drug candidate. Such research elucidates the processes of absorption, distribution, metabolism, and excretion (ADME), providing critical insights into the compound's behavior in a biological system.

Pharmacokinetic investigations in rodent models, specifically rats, have been conducted to understand the disposition and elimination of antazoline (B1665563). Following a single intravenous administration of antazoline hydrochloride at a dose of 10 mg/kg to rats, the plasma concentration profile demonstrated a relatively rapid elimination process. researchgate.netnih.gov The terminal elimination half-life (t½) was determined to be 3.53 hours, indicating a swift clearance of the compound from the systemic circulation in this model. nih.gov

| Pharmacokinetic Parameter | Value (in Rat Model) | Reference |

|---|---|---|

| Terminal Elimination Half-Life (t½) | 3.53 hours | nih.gov |

To fully account for the administered dose and identify the primary routes of elimination, mass balance studies are essential. Research in rats has quantified the recovery of antazoline following intravenous administration. nih.gov These studies show that the major route of elimination is urinary excretion. researchgate.netnih.gov

Over a 72-hour period post-administration, approximately 61.8% of the administered dose was recovered in the urine. nih.gov Biliary excretion was identified as a secondary pathway, with 14.2% of the dose recovered in bile within 24 hours. nih.gov Fecal excretion accounted for a smaller portion, with 5.9% of the dose being recovered in feces over 72 hours. nih.gov These findings collectively demonstrate that renal clearance is the predominant mechanism for the elimination of antazoline and its metabolites in the rat model. researchgate.net

| Excretion Route | % of Administered Dose Recovered | Collection Period | Reference |

|---|---|---|---|

| Urine | 61.8% | 72 hours | nih.gov |

| Bile | 14.2% | 24 hours | nih.gov |

| Feces | 5.9% | 72 hours | nih.gov |

Metabolite Identification and Structural Characterization

The biotransformation of antazoline involves extensive metabolism, leading to the formation of numerous metabolites. nih.gov In vitro and in vivo studies have identified at least 15 distinct metabolites, which are formed through Phase I and Phase II metabolic reactions. nih.govmdpi.com

Phase I metabolism of antazoline primarily involves oxidation and cleavage reactions. Two main Phase I metabolites have been identified and characterized. researchgate.netnih.gov

Metabolite M1 : This metabolite is formed through the cleavage of a C-N bond, resulting in the removal of a phenyl group. nih.govmdpi.com The resulting structure is N-benzyl-1-(4,5-dihydro-1H-imidazole-2-yl)methanamine. researchgate.netmdpi.com

Metabolite M2 (Hydroxyantazoline) : This is a major metabolite resulting from the hydroxylation of antazoline. nih.gov The hydroxyl group is introduced at the para position of the phenyl ring. researchgate.netnih.gov

| Metabolite ID | Metabolic Transformation | Resulting Structure | Reference |

|---|---|---|---|

| M1 | Cleavage of C-N bond and removal of phenyl group | N-benzyl-1-(4,5-dihydro-1H-imidazole-2-yl)methanamine | nih.govmdpi.com |

| M2 | Hydroxylation at the para-position of the phenyl ring | Hydroxyantazoline | researchgate.netnih.gov |

Following Phase I transformations, antazoline and its metabolites undergo Phase II conjugation reactions to facilitate their excretion. Glucuronidation has been identified as the predominant Phase II metabolic pathway for antazoline. mdpi.comresearchgate.netnih.gov

Direct Glucuronidation : The parent antazoline molecule can directly undergo conjugation to form an N-glucuronide, identified as metabolite M4. nih.govmdpi.com

Glucuronidation of Metabolites : The Phase I metabolites are also substrates for conjugation. Hydroxyantazoline (M2) is further conjugated with glucuronic acid to form both N- and O-glucuronides (identified as metabolites M5 and M3, respectively). nih.govmdpi.com Metabolite M1 also forms an N-glucuronide. nih.govmdpi.com

Other Pathways : In addition to glucuronidation, sulfation has been observed, with hydroxyantazoline (M2) forming a sulfate (B86663) conjugate. nih.govmdpi.com Furthermore, some metabolic products are reported to be both methylated and glucuronidated. mdpi.com

Hydroxyantazoline, designated as metabolite M2, is a prominent Phase I metabolite of antazoline. researchgate.netmdpi.com Its structure has been confirmed through chemical synthesis as 4-(N-benzyl-N-(4,5-dihydro-1H-imidazol-2-yl)methyl)aminophenol. nih.govmdpi.com This metabolite is formed by the enzymatic introduction of a hydroxyl group onto the phenyl ring of the parent antazoline molecule, specifically at the para position. mdpi.comresearchgate.net

As a key intermediate metabolite, hydroxyantazoline is subject to extensive Phase II metabolism. It serves as a primary substrate for conjugation reactions, most notably glucuronidation, which leads to the formation of O-glucuronide (M3) and N-glucuronide (M5) derivatives. nih.govmdpi.com It can also be conjugated with sulfuric acid to form a sulfate metabolite. nih.gov The formation of this hydroxylated analog represents a significant step in the metabolic cascade of antazoline. nih.gov

Enzyme Kinetics and Cytochrome P450 Isoform Involvement in Antazoline Metabolism

The biotransformation of antazoline is a complex process involving both Phase I and Phase II metabolic reactions. mdpi.com In vitro studies using human hepatocytes and plasma from healthy volunteers have identified at least 15 potential metabolites of antazoline. mdpi.comnih.gov The primary Phase I metabolic pathways include hydroxylation and the cleavage of a carbon-nitrogen bond, while the main Phase II reaction is glucuronidation. mdpi.comresearchgate.net

Two major Phase I metabolites have been identified as M1 (N-benzyl-1-(4,5-dihydro-1H-imidazole-2-yl)methanamine), which is formed by the removal of a phenyl group, and M2, which results from the hydroxylation of the phenyl substituent at the para position. mdpi.comresearchgate.net The M2 metabolite, also known as hydroxyantazoline, can undergo further conjugation with glucuronic acid or sulfuric acid. mdpi.comnih.gov

Investigations into the specific enzymes responsible for antazoline metabolism have pinpointed the central role of the cytochrome P450 (CYP) system. nih.gov Research utilizing cDNA-expressed human P450 enzyme preparations has revealed that CYP2D6 is the principal isoform involved in the rapid metabolism of antazoline. mdpi.comnih.govnih.gov A secondary, much slower metabolic pathway is mediated by CYP2C19. mdpi.comnih.gov In contrast, antazoline was found not to be a substrate for several other cytochrome isoforms, including CYP1A2, CYP2C8, CYP2C9, and CYP3A6. mdpi.comnih.gov

The kinetics of this enzymatic metabolism highlight the differential activity of the involved isoforms. In vitro incubation of antazoline with CYP2D6 resulted in a rapid transformation, with less than 1% of the parent compound remaining after just five minutes. mdpi.comnih.gov The reaction mediated by CYP2C19 was significantly slower, with 50% of antazoline still present after 30 minutes of incubation. mdpi.comnih.gov Given that the CYP2D6 enzyme is highly polymorphic, this primary reliance on it for metabolism suggests that the pharmacokinetic profile of antazoline could exhibit considerable inter-individual variation. mdpi.comnih.gov

| CYP Isoform | Role in Metabolism | Metabolic Rate | Parent Compound Remaining (in vitro) |

|---|---|---|---|

| CYP2D6 | Primary | Fast | <1% after 5 minutes |

| CYP2C19 | Minor | Slow | 89% after 5 minutes; 50% after 30 minutes |

| CYP1A2 | Not a substrate | N/A | No significant metabolism observed |

| CYP2C8 | Not a substrate | N/A | No significant metabolism observed |

| CYP2C9 | Not a substrate | N/A | No significant metabolism observed |

| CYP3A6 | Not a substrate | N/A | No significant metabolism observed |

Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches

Despite its long history of use, detailed pharmacokinetic data for antazoline in humans has been sparse. nih.govnih.gov To address this gap, physiologically based pharmacokinetic (PBPK) modeling has been employed. nih.govmdpi.com PBPK models are mathematical representations of the body's physiological and biochemical processes that govern a drug's absorption, distribution, metabolism, and excretion (ADME). frontiersin.orgbohrium.com A whole-body PBPK model has been successfully developed and verified to simulate the pharmacokinetic profiles of both antazoline and its primary active metabolite, hydroxyantazoline, following intravenous administration. nih.govmdpi.com

The construction of the antazoline PBPK model was a data-integrative process, combining pre-existing literature data with newly generated preclinical results. nih.govmdpi.comresearchgate.net This process, often referred to as in vitro-in vivo extrapolation (IVIVE), is crucial for translating laboratory findings into clinically relevant predictions. frontiersin.orgscitovation.comnih.gov

Key inputs for the model were derived from a combination of sources:

In Silico Predictions: Quantitative structure-activity relationship (QSAR) predictions were used to estimate physicochemical parameters for both antazoline and its hydroxy metabolite, for which no experimental data were available. nih.govmdpi.com

In Vitro Assays: New laboratory experiments were conducted to determine crucial ADME parameters. nih.govresearchgate.net These included studies on metabolic stability using human liver microsomes and hepatocytes, as well as plasma protein binding assays. nih.govresearchgate.net The results from recombinant CYP assays confirmed that antazoline is predominantly metabolized by CYP2D6 with a minor contribution from CYP2C19, and this information was used to define the metabolic clearance in the model. nih.gov

In Vivo Data: Pharmacokinetic data from a clinical study (the ELEPHANT I study) involving healthy volunteers were used for model development and verification. nih.govresearchgate.net A discrepancy was noted between the clinically estimated total clearance (80.5 L/h) and the value derived from IVIVE (70 L/h), which the model aimed to reconcile. nih.gov

| Parameter Category | Specific Parameter | Source of Data |

|---|---|---|

| Physicochemical | LogP | QSAR Prediction |

| pKa | Literature / QSAR Prediction | |

| Binding | Fraction unbound in plasma (fu) | In vitro assay |

| Blood-to-plasma ratio | In vitro assay | |

| Metabolism | Metabolizing Enzymes | In vitro recombinant CYP assay (CYP2D6, CYP2C19) |

| In vitro intrinsic clearance (CLint) | In vitro assay (human liver microsomes/hepatocytes) | |

| In Vivo Clearance | IVIVE / Clinical Data | |

| Clinical Data | Plasma concentration-time profiles | In vivo study (ELEPHANT I) |

The developed PBPK model demonstrated strong predictive performance by successfully simulating the disposition of both antazoline and hydroxyantazoline simultaneously. nih.govnih.gov The model's outputs were verified against the observed clinical data, showing good concordance. mdpi.comresearchgate.net For instance, following a simulated single 100 mg intravenous dose, the predicted median area under the concentration-time curve (AUCinf) for antazoline was 825 ng·h/mL, which closely matched the observed in vivo value of 910 ng·h/mL. nih.gov

The model was also capable of accounting for the variability in pharmacokinetic profiles observed among individuals in the clinical study. nih.govmdpi.com The simulated plasma concentration-time profiles for both the parent drug and its metabolite closely mirrored the mean and individual concentrations measured in healthy volunteers. researchgate.net

This verified PBPK model serves as a valuable tool for predictive pharmacology. It can be utilized to simulate various clinical scenarios, such as predicting the pharmacokinetic outcomes of different dosing regimens or in specific patient populations. mdpi.com Furthermore, the model provides a platform to explore the potential for drug-drug interactions (DDIs), specifically those mediated by the inhibition or induction of CYP2D6 and CYP2C19 enzymes. mdpi.com

Mechanistic Drug Drug Interactions and Pharmacodynamic Modulations of Antazoline

Receptor-Level Competitive Interactions with Co-administered Agents

Antazoline's primary mechanism of action involves competitive antagonism at the histamine (B1213489) H1 receptor. drugbank.comnih.gov It selectively binds to H1 receptors, blocking the action of endogenous histamine and thereby alleviating allergic symptoms. drugbank.comnih.govpatsnap.com Research into its receptor binding profile demonstrates a high affinity for H1 receptors, with significantly weaker interactions at H2 and H3 histamine receptors. ncats.io One study quantified the dissociation constant (Ki) for H1-receptors as 38.4 +/- 4.4 nM, compared to 44,433 +/- 1,763 nM for H2-receptors and 42,400 +/- 7,527 nM for H3-receptors. ncats.io

This competitive binding at the H1 receptor is the basis for its interaction with other H1 antagonists. The co-administration of other antihistamines could lead to competition for the same binding sites. Furthermore, the therapeutic efficacy of betahistine, which acts as a histamine H1 receptor agonist, may be decreased when used in combination with antazoline (B1665563). drugbank.com

Beyond histaminic receptors, antazoline exhibits anticholinergic properties, indicating it can block the action of acetylcholine (B1216132). nih.govpatsnap.com This leads to potential competitive interactions with other antimuscarinic drugs like atropine (B194438) and certain tricyclic antidepressants, resulting in an additive anticholinergic effect. mims.comjournals.co.za

Studies have also investigated antazoline's effects on other receptor systems. Notably, it has been shown to interact with NMDA receptors. Research indicates that imidazolines, including antazoline, can decrease NMDA-mediated neurotoxicity in a non-competitive manner by blocking NMDA receptor channels. researchgate.net Antazoline was found to be the most effective among the imidazolines tested, with an IC50 of 4 μM for inhibiting NMDA currents. researchgate.net This suggests a potential for interaction with other drugs that modulate NMDA receptor function.

Table 1: Receptor Binding Affinities of Antazoline

| Receptor | Dissociation Constant (Ki) | Nature of Interaction | Reference |

|---|---|---|---|

| Histamine H1 | 38.4 +/- 4.4 nM | High-affinity competitive antagonist | ncats.io |

| Histamine H2 | 44,433 +/- 1,763 nM | Weak affinity | ncats.io |

| Histamine H3 | 42,400 +/- 7,527 nM | Weak affinity | ncats.io |

| Muscarinic | Not specified | Antagonist (Anticholinergic effects) | nih.govpatsnap.comjournals.co.za |

| NMDA | IC50 of 4 μM | Non-competitive channel blockade | researchgate.net |

Pharmacokinetic Interaction Mechanisms

Influence on Drug Metabolism via Cytochrome P450 Systems and Other Enzymes

The metabolism of antazoline is a critical factor in its potential for drug-drug interactions. It is primarily metabolized in the liver, where it is transformed into at least 15 metabolites. mdpi.comnih.govresearchgate.net The principal enzymes involved in its Phase I metabolism are part of the cytochrome P450 (CYP) superfamily.

In vitro studies have definitively identified CYP2D6 as the main isoform responsible for the metabolism of antazoline, with CYP2C19 playing a much slower, minor role. mdpi.comnih.govnih.govjppres.com Antazoline was found not to be a substrate for other CYP isoforms such as CYP1A2, CYP2C8, CYP2C9, and CYP3A4. mdpi.comnih.gov The main Phase I metabolites are M1, formed by the removal of the phenyl group, and M2, which involves hydroxylation. mdpi.comnih.govresearchgate.net Following Phase I, glucuronidation is the primary Phase II metabolic pathway. mdpi.comnih.govresearchgate.net

Given the central role of CYP2D6, co-administration of drugs that are inhibitors or inducers of this enzyme can significantly alter antazoline's plasma concentrations. CYP2D6 is known to metabolize over 25% of clinically used drugs and its encoding gene is highly polymorphic, leading to variations in metabolic rates among individuals (poor, extensive, and ultra-rapid metabolizers). mdpi.com This genetic variability can itself influence antazoline's metabolic profile and should be considered. mdpi.com

Interactions are therefore predicted with strong inhibitors of CYP2D6 (e.g., bupropion, fluoxetine, paroxetine, quinidine) which would be expected to increase antazoline exposure, and with inducers of CYP2D6 (e.g., rifampin, dexamethasone) which could decrease its exposure. Similarly, though to a lesser extent, interactions may occur with inhibitors or inducers of CYP2C19.

Table 2: Antazoline Metabolism and Potential for CYP-Mediated Interactions

| Metabolizing Enzyme | Role in Antazoline Metabolism | Examples of Inhibitors (Potential to Increase Antazoline Levels) | Examples of Inducers (Potential to Decrease Antazoline Levels) | Reference |

|---|---|---|---|---|

| CYP2D6 | Major | Bupropion, Fluoxetine, Paroxetine, Quinidine, Terbinafine | Dexamethasone, Rifampin | mdpi.comnih.govnih.gov |

| CYP2C19 | Minor | Fluvoxamine, Omeprazole, Ticlopidine, Voriconazole | Carbamazepine, Rifampin, St. John's Wort | mdpi.comnih.govnih.gov |

| CYP1A2, CYP2C8, CYP2C9, CYP3A4 | Not a substrate | Not applicable | Not applicable | mdpi.comnih.gov |

Potential for Altered Gastrointestinal Absorption Mechanisms

Information specifically detailing the alteration of antazoline's gastrointestinal absorption by other agents is limited in the available scientific literature. However, general principles of pharmacology suggest that its absorption could be influenced by drugs that alter gastric pH or gastrointestinal motility. Antazoline is readily absorbed from the gastrointestinal tract. nafdac.gov.ng The absorption of drugs is often dependent on their pKa and the pH of the environment. dss.go.th Drugs that alter the pH of the stomach, such as proton pump inhibitors or antacids, could theoretically modify the ionization state of antazoline and thus affect its rate and extent of absorption, although specific studies confirming this for antazoline are not prominent.

Pharmacodynamic Modulation of Physiological Responses by Co-administered Agents (e.g., Sedative Activity, Vasoconstrictive Effects)

Pharmacodynamic interactions involving antazoline are significant and varied, stemming from its properties as a first-generation antihistamine with sedative, anticholinergic, and cardiovascular effects.

Sedative Activity: As a first-generation antihistamine, antazoline can cross the blood-brain barrier and cause central nervous system depression, leading to sedation. patsnap.commims.com This sedative effect can be enhanced when co-administered with other CNS depressants. mims.com Caution is advised when used concomitantly with alcohol, hypnotics, opioid analgesics, anxiolytic sedatives, and antipsychotics. mims.com Conversely, CNS stimulants such as amphetamine or lisdexamfetamine (B1249270) may decrease the sedative effects of antazoline. drugbank.com

Vasoconstrictive Effects: Antazoline is frequently formulated in ophthalmic preparations with a vasoconstrictor, such as naphazoline (B1676943) or tetryzoline (B1198887), for the relief of allergic conjunctivitis. nafdac.gov.ngdrugfieldpharma.com The vasoconstrictor (an alpha-adrenergic agonist) reduces redness and swelling, while antazoline blocks the histamine-mediated itching. drugfieldpharma.comdrugbank.com The co-administration is synergistic for symptomatic relief. However, combining ergot alkaloids with vasoconstrictors can lead to additive increases in blood pressure and ischemic responses. drugs.com

Anticholinergic Effects: Antazoline's inherent anticholinergic activity can be additive with other drugs possessing antimuscarinic properties. mims.comjournals.co.za This includes agents like atropine and some antidepressants (both tricyclics and MAOIs), potentially leading to an increased burden of anticholinergic side effects. mims.comjournals.co.za

Cardiovascular Effects: A significant concern is the potential for QTc interval prolongation. drugbank.com Intravenous administration of antazoline has been shown to prolong the P wave, QRS duration, and the QT/QTc interval. mdpi.comjppres.com This effect creates a risk for serious cardiac arrhythmias when antazoline is combined with a wide range of other drugs known to also prolong the QTc interval. drugbank.com An extensive list of drugs, including certain antiarrhythmics (e.g., amiodarone (B1667116), disopyramide), antibiotics (e.g., clarithromycin, ciprofloxacin), antipsychotics (e.g., chlorpromazine, clozapine), and other antihistamines (e.g., diphenhydramine, loratadine), can increase this risk. drugbank.comdrugbank.comdrugbank.com Concomitant use with Monoamine Oxidase Inhibitors (MAOIs) is also contraindicated. mims.com

Table 3: Summary of Pharmacodynamic Interactions with Antazoline

| Physiological Response | Interacting Drug Class | Outcome of Interaction | Reference |

|---|---|---|---|

| Sedation | CNS Depressants (e.g., alcohol, hypnotics, opioids) | Enhanced sedative effect | mims.com |

| CNS Stimulants (e.g., amphetamine) | Decreased sedative effect | drugbank.com | |

| Vasoconstriction | Alpha-adrenergic agonists (e.g., naphazoline, tetryzoline) | Synergistic relief of conjunctivitis symptoms | nafdac.gov.ngdrugfieldpharma.com |

| Ergot alkaloids | Additive increase in blood pressure/ischemia | drugs.com | |

| Anticholinergic Activity | Antimuscarinic drugs (e.g., atropine, TCAs) | Additive anticholinergic effects | mims.comjournals.co.za |

| Cardiovascular (QTc Prolongation) | QTc-prolonging agents (various classes) | Increased risk of cardiac arrhythmia | drugbank.comjppres.com |

| Monoamine Oxidase Inhibitors (MAOIs) | Contraindicated; potential for hypertensive crisis | mims.comdrugfieldpharma.com |

Stability, Degradation Kinetics, and Impurity Profiling of Antazoline Nitrate

Degradation Pathways in Aqueous Solutions and Environmental Factors

Antazoline (B1665563) is susceptible to degradation in aqueous solutions, a process significantly influenced by the pH of the environment. The primary degradation route is hydrolysis of the imidazoline (B1206853) ring.

The degradation kinetics of antazoline have been studied across a range of pH values, revealing a pH-dependent mechanism. researchgate.net A kinetic analysis of antazoline in aqueous solutions from pH 0 to 7.4 demonstrated that the rate of hydrolysis is significantly influenced by the pH. researchgate.net

However, in highly acidic environments (pH 0-2), the degradation pathway becomes more complex. researchgate.net While the same primary hydrolysis product is formed, a colorful (dark blue/violet) intermediate has been observed, suggesting a different or more intricate reaction mechanism under these conditions. researchgate.net The rate of hydrolysis is also dependent on temperature. researchgate.net

The principal degradation product resulting from the hydrolysis of antazoline has been consistently identified across multiple studies. researchgate.netresearchgate.netwdh.ac.id This product is formed by the cleavage of the imidazoline ring.

The structure of this degradant is N-[(N-benzylanilino)acetyl]ethylenediamine. researchgate.netwdh.ac.id Its identity has been conclusively confirmed through various analytical techniques, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR). researchgate.netwdh.ac.id In one study, the concentration of this impurity in an expired stability lot of an ophthalmic solution was found to be 0.002% (w/v). researchgate.net

As mentioned previously, under highly acidic conditions (pH 0-2), a transient, colorful intermediate has been noted, which was further investigated using HPLC coupled with Time-of-Flight Mass Spectrometry (HPLC/TOF-MS). researchgate.net

Chemical Stability under Controlled Environmental Conditions (e.g., Temperature, Light)

The stability of antazoline nitrate (B79036) is also contingent on environmental factors such as temperature and light. Forced degradation studies, which are essential for developing stability-indicating analytical methods, have provided insight into the compound's vulnerabilities.

Studies on the related salt, antazoline hydrochloride, which is expected to have a similar degradation profile for the antazoline moiety, show susceptibility to several stress conditions. thaiscience.info The drug undergoes degradation under acid and base-induced hydrolysis, oxidation with hydrogen peroxide, exposure to dry heat (80°C for 8 hours), and photolytic stress (exposure to direct sunlight for 72 hours). thaiscience.info It is recommended that formulations containing antazoline salts be stored at temperatures below 25°C and protected from light. chemicalbook.comnih.gov One stability study involved keeping the compound in a dark bottle at 70°C for 30 days to assess thermal degradation. scribd.com

Table 2: Summary of Forced Degradation Conditions for Antazoline

| Condition | Parameters | Observation |

|---|---|---|